3-(3-Methyldiaziridin-3-yl)propanoic acid
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Overview
Description
3-(3-Methyldiaziridin-3-yl)propanoic acid is an organic compound that belongs to the class of diazirines Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyldiaziridin-3-yl)propanoic acid typically involves the thermal decomposition of diazirines. One common method involves the thermolysis of 3-(3-methyldiazirin-3-yl)propan-1-ol in solution over a temperature range of 96–125°C . The reactions are unimolecular and fit linear Arrhenius plots, indicating a well-defined reaction pathway.
Industrial Production Methods
the use of 3D-printed reactionware has been explored for the on-demand synthesis of high-value probes, including diazirine-based compounds . This approach allows for the modular assembly of reaction sequences, facilitating the synthesis of complex molecules with minimal synthetic expertise.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyldiaziridin-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Thermal Decomposition: The compound decomposes thermally to form alkenes derived from the corresponding carbenes.
Ring Opening: The thermolysis involves ring opening to a complex, followed by nitrogen loss or isomerization to a diazo compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include anhydrous acetonitrile and N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide . The reactions are typically carried out under controlled temperature conditions to ensure the desired product formation.
Major Products
The major products formed from the thermal decomposition of this compound are alkenes, such as MeCH2CH2CO2H . Additionally, about 5% of γ-valerolactone is formed during the thermolysis .
Scientific Research Applications
3-(3-Methyldiaziridin-3-yl)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-Methyldiaziridin-3-yl)propanoic acid involves the formation of reactive intermediates, such as carbenes, during thermal decomposition . These intermediates can undergo various reactions, including ring opening and nitrogen loss, leading to the formation of different products. The molecular targets and pathways involved in these reactions are primarily determined by the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methyldiazirin-3-yl)propan-1-ol: Another diazirine compound that undergoes similar thermal decomposition reactions.
4-(3-Methyldiaziridin-3-yl)butanoic acid: A structurally similar compound with comparable reactivity.
Uniqueness
3-(3-Methyldiaziridin-3-yl)propanoic acid is unique due to its specific ring structure and the formation of γ-valerolactone during thermal decomposition . This compound’s ability to form reactive intermediates, such as carbenes, makes it valuable for various scientific applications.
Properties
Molecular Formula |
C5H10N2O2 |
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Molecular Weight |
130.15 g/mol |
IUPAC Name |
3-(3-methyldiaziridin-3-yl)propanoic acid |
InChI |
InChI=1S/C5H10N2O2/c1-5(6-7-5)3-2-4(8)9/h6-7H,2-3H2,1H3,(H,8,9) |
InChI Key |
SDJKXJSGAJFERM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN1)CCC(=O)O |
Origin of Product |
United States |
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